1-(5-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea - 941886-53-9

1-(5-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea

Catalog Number: EVT-3445392
CAS Number: 941886-53-9
Molecular Formula: C25H27N5O3S
Molecular Weight: 477.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(5-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea is a novel organic compound belonging to the class of thiazole-urea derivatives. It has emerged as a promising candidate for scientific research due to its potential biological activities. This compound has been synthesized and characterized for its potential applications in various fields, including antiviral and antimicrobial research. []

Synthesis Analysis

The synthesis of 1-(5-(4-(4-acetylphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea was achieved through a multi-step process starting from febuxostat, a commercially available drug. [] The process involves:1. Condensation of Febuxostat with Piperazine: Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid) is reacted with piperazine in the presence of propylphosphonic anhydride (T3P) to form 2-isobutoxy-5-(4-methyl-2-(piperazine-1-carbonyl)thiazol-5-yl)benzonitrile. []2. Reaction with Arylisocyanate: The resulting compound is then reacted with p-tolylisocyanate (7a) to yield the target compound, 1-(5-(4-(4-acetylphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea. []

Chemical Reactions Analysis

The primary chemical reaction described involving 1-(5-(4-(4-acetylphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea is its synthesis from the precursor 2-isobutoxy-5-(4-methyl-2-(piperazine-1-carbonyl)thiazol-5-yl)benzonitrile through a nucleophilic addition-elimination reaction with p-tolylisocyanate. [] Further studies on its reactivity with other chemical reagents are needed to establish a comprehensive profile of its chemical behavior.

Applications
  • Antiviral Activity: This compound exhibited promising antiviral activity against the Tobacco Mosaic Virus (TMV) in experimental studies. []
  • Antimicrobial Activity: 1-(5-(4-(4-acetylphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea showed potent antimicrobial activity against several bacterial and fungal strains. []

1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)

Compound Description: BIRB 796 is a potent inhibitor of p38α MAP kinase, currently in clinical trials for the treatment of inflammatory diseases. Studies have shown its effectiveness in suppressing the production of inflammatory cytokines like TNFα, IL-6, and CXCL-8. It exhibits a slow off-rate, making it an allosteric inhibitor of p38α.

4-[4-(4-Fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]phenol (SB202190)

Compound Description: SB202190 is another p38 MAP kinase inhibitor, specifically targeting the alpha and beta isoforms. It has been shown to inhibit the phosphorylation of MAP kinase-activated protein kinase 2, a downstream substrate of p38 MAPK.

N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (JNK Inhibitor VIII)

Compound Description: JNK Inhibitor VIII is an aminopyridine-based inhibitor targeting JNK, another member of the MAP kinase family. While it effectively inhibits the phosphorylation of c-Jun, a JNK substrate, it does not affect the expression of IL-6, IL-8, or COX-2, suggesting its specific action on JNK signaling.

2-Isobutoxy-5-(4-methyl-2-(piperazine-1-carbonyl)thiazol-5-yl)benzonitrile

Compound Description: This compound serves as an intermediate in the synthesis of a series of 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides/carbothioamides, which were evaluated for their anti-TMV and antimicrobial activities. It is synthesized by reacting febuxostat with piperazine using propylphosphonic anhydride (T3P).

4-(5-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides/carbothioamides

Compound Description: This series of compounds was synthesized by reacting 2-isobutoxy-5-(4-methyl-2-(piperazine-1-carbonyl)thiazol-5-yl)benzonitrile with various functionalized arylisocyanates/arylisothiocyanates. They were evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. Among them, the 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea derivatives showed promising antiviral activity, while other derivatives with substitutions like 4-fluorophenyl, 4-nitrophenyl, 3-bromophenyl, and 2,4-dichlorophenyl on the phenyl ring displayed potent antimicrobial activity.

1-(1-(4-Acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea (Compound 2)

Compound Description: Compound 2 is a competitive inhibitor of ERAP1 aminopeptidase activity. It inhibits antigen presentation in a cellular assay.

CCT196969 [1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea]

Compound Description: CCT196969 is a panRAF inhibitor, targeting all isoforms of RAF kinase, a key component of the MAPK signaling pathway. It exhibits high nonspecific binding in both brain and plasma and its brain distribution is limited, even in mice lacking P-gp and Bcrp efflux transporters at the blood-brain barrier.

LY3009120 [1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea]

Compound Description: LY3009120 is another panRAF inhibitor, targeting all RAF isoforms. It is a substrate of Bcrp efflux transporter at the blood-brain barrier, limiting its brain distribution. It displays superior in vitro efficacy against patient-derived melanoma cell lines compared to other panRAF inhibitors like MLN2480.

Cyclopropyl-{4-[4-(4-fluorophenyl)-2-piperidin-4-ylthiazol-5-yl]pyrimidin-2-yl}amine (DBM1285)

Compound Description: DBM1285 is a small molecule inhibitor of TNF production. It inhibits the p38 MAPK/MK2 signaling pathway and directly inhibits p38 MAPK enzymatic activity. It has shown promising results in suppressing inflammation in various animal models.

PS200981 [3-(4-(1,4-Diazepan-1-yl)-6-(((1S,2R,5S)6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide]

Compound Description: PS200981 is a p38 kinase inhibitor, discovered through high-throughput screening of a large chemical library. It inhibits both α and β isoforms of p38, demonstrating selectivity for these isoforms over other kinases. PS200981 inhibits LPS-induced TNF production both in vitro and in vivo.

PS166276 [(R)-3-(4-(Isobutyl(methyl)amino)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide]

Compound Description: PS166276, a structurally related compound to PS200981, is a more potent and less cytotoxic p38 kinase inhibitor. It exhibits selective inhibition of p38 and effectively reduces TNF levels in LPS-challenged mice.

Properties

CAS Number

941886-53-9

Product Name

1-(5-(4-(4-Acetylphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea

IUPAC Name

1-[5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea

Molecular Formula

C25H27N5O3S

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C25H27N5O3S/c1-16-4-8-20(9-5-16)27-24(33)28-25-26-17(2)22(34-25)23(32)30-14-12-29(13-15-30)21-10-6-19(7-11-21)18(3)31/h4-11H,12-15H2,1-3H3,(H2,26,27,28,33)

InChI Key

XKCORAWLUIXYAA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.